

Introduction: Contextualizing the Importance of Solubility in Drug Development

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Compound of Interest

Compound Name: *(4-Aminophenyl)-methanol hydrochloride*
CAS No.: *170926-25-7*
Cat. No.: *B1289407*

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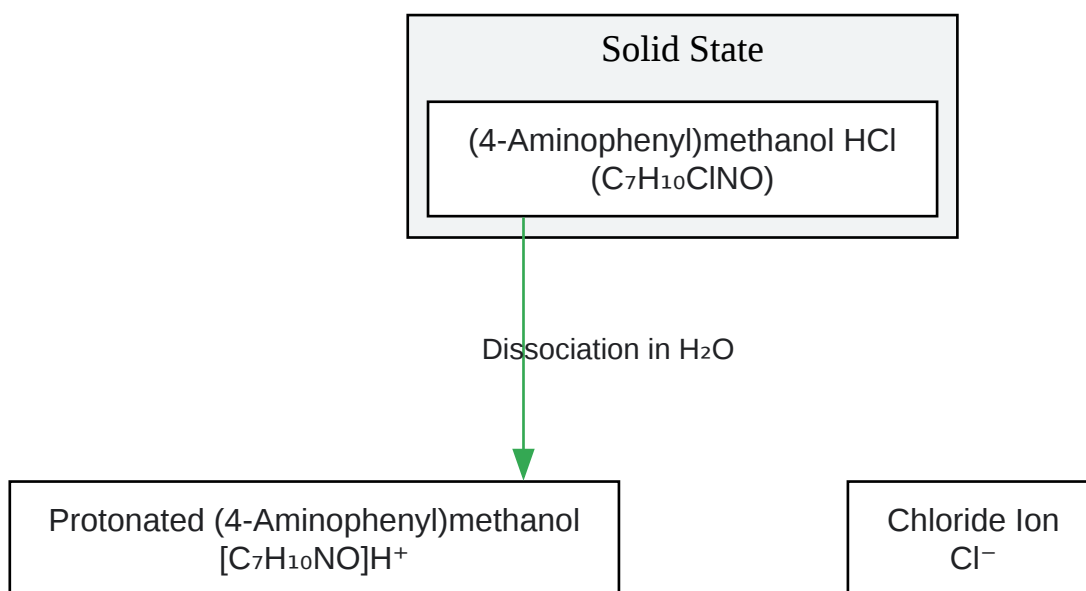
In the landscape of pharmaceutical sciences, the aqueous solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone property that dictates its developability, formulation strategy, and ultimate bioavailability.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility is not merely academic; it is a critical prerequisite for success. (4-Aminophenyl)methanol hydrochloride, a salt form of the parent compound 4-aminobenzyl alcohol, presents a classic case study in how salt formation is employed to enhance the solubility of a weakly basic compound.[3] This guide provides a deep dive into the solubility characteristics of this compound, moving beyond simple data points to explore the underlying physicochemical principles and the robust experimental methodologies required for its accurate determination.

Section 1: Physicochemical Foundation of (4-Aminophenyl)methanol Hydrochloride

To understand the solubility of (4-Aminophenyl)methanol hydrochloride, one must first appreciate its molecular identity. The compound is the hydrochloride salt of 4-aminobenzyl alcohol, meaning the basic amino group on the phenyl ring is protonated and ionically bonded

to a chloride counter-ion.[3][4] This conversion from a neutral base to a salt form is a deliberate strategy to improve aqueous solubility, a common practice for basic drugs.[3]

The dissociation of the salt in an aqueous medium is the fundamental event governing its solubility. This process can be visualized as follows:



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Caption: Dissociation of (4-Aminophenyl)methanol hydrochloride in water.

This equilibrium is heavily influenced by the properties of the molecule and the surrounding environment.

Table 1: Physicochemical Properties of (4-Aminophenyl)methanol and its Hydrochloride Salt

Property	Value	Source
Parent Compound: (4-Aminophenyl)methanol		
Molecular Formula	C ₇ H ₉ NO	[5][6]
Molecular Weight	123.15 g/mol	[6]
Appearance	Crystalline Powder, Yellow to brown	[7]
Melting Point	60-65 °C	[5][7]
Qualitative Aqueous Solubility	Partially soluble in water	[5][7]
Qualitative Organic Solubility	Soluble in alcohol, ether, benzene	[5][7]
Hydrochloride Salt: (4-Aminophenyl)methanol hydrochloride		
Molecular Formula	C ₇ H ₁₀ ClNO	[4]
Molecular Weight	159.61 g/mol	[4]
Component Compounds	4-Aminobenzyl alcohol, Hydrochloric Acid	[4]

Section 2: Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery and development, solubility is not a single value but a concept with two critical variants: thermodynamic and kinetic.[8][9] Understanding this distinction is paramount for designing meaningful experiments and correctly interpreting data.

- Thermodynamic Solubility represents the true equilibrium state. It is the maximum concentration of a solute that can dissolve in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium, with excess solid remaining.[9][10] This value is crucial for preformulation and understanding the compound's

intrinsic properties. The "shake-flask" method is the gold standard for its determination.[10][11]

- Kinetic Solubility is a measure of how quickly a compound dissolves and whether it precipitates out of solution over a shorter timeframe.[8][12] It is often determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[13][14] The resulting value can be higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[8][9] While less "fundamental," kinetic solubility is vital for high-throughput screening in early discovery to quickly flag compounds with potential solubility liabilities.[12][14]

For robust drug development, kinetic assays are used for initial screening, while thermodynamic assays are essential for candidate validation and formulation development.[13]

Section 3: Factors Influencing the Solubility of (4-Aminophenyl)methanol Hydrochloride

The solubility of an ionizable compound like this hydrochloride salt is not static. It is a dynamic property governed by several key factors.

The Dominant Role of pH

For an amine hydrochloride, pH is the most critical factor.[13][15] The solubility is highest at low pH values where the amine remains fully protonated, favoring the dissolved ionic state. As the pH of the solution increases and approaches the pKa of the conjugate acid, the protonated amine begins to convert to the free, neutral base form. The free base, (4-aminophenyl)methanol, is only partially soluble in water, and thus will precipitate out of solution, drastically reducing the overall measured solubility.[5][7] Therefore, determining the pH-solubility profile is essential.[10]

The Common Ion Effect

A unique challenge for hydrochloride salts is the "common ion effect." [3][16] In environments with a high concentration of chloride ions, such as the stomach (which contains HCl), the solubility of the hydrochloride salt can be suppressed.[3][17] The excess chloride ions in the solution shift the dissolution equilibrium (shown in the first diagram) to the left, favoring the solid, undissolved state. This can paradoxically make a hydrochloride salt less soluble in

gastric fluid than its corresponding free base.[3][16] This phenomenon must be considered when predicting in vivo performance.

Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility typically increases with temperature.[8] Any solubility study must therefore be conducted at a controlled and specified temperature, often 25°C (room temperature) or 37°C (physiological temperature).[13]

Section 4: Experimental Determination of Thermodynamic Solubility

The Shake-Flask method is the definitive approach for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies.[10][11][18] It ensures that the solution is truly saturated and in equilibrium with the solid phase.

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for the Shake-Flask solubility method.

Detailed Step-by-Step Protocol

This protocol describes the determination of thermodynamic solubility in three different pH buffers as recommended by the WHO for Biopharmaceutics Classification System (BCS) studies.[11]

Materials:

- (4-Aminophenyl)methanol hydrochloride (solid powder)
- Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)
- Validated HPLC-UV method for quantification
- Orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)

- Glass vials with screw caps

Procedure:

- **Sample Preparation:** Weigh an amount of (4-Aminophenyl)methanol hydrochloride into at least three separate vials for each pH condition. The amount should be in clear excess of what is expected to dissolve (e.g., add 10 mg to 1 mL of buffer).[10]
- **Solvent Addition:** Add a precise volume (e.g., 1.0 mL) of the desired buffer solution to each vial.
- **Equilibration:** Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient duration to reach equilibrium. A common practice is 24 to 48 hours.[12][13] To confirm equilibrium, samples can be taken at two time points (e.g., 24h and 48h); the concentration should not significantly change between them.[18]
- **Phase Separation:** After equilibration, remove the vials and allow the solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the suspension through a low-binding 0.22 µm filter (e.g., PVDF). This step is critical to ensure no solid particles are carried over into the sample for analysis.[18]
- **Sample Dilution & Quantification:** Carefully take an aliquot of the clear supernatant and dilute it as necessary with the mobile phase of the analytical method. Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.[19]
- **Data Reporting:** The final concentration, after accounting for dilution, is reported as the thermodynamic solubility at that specific pH and temperature.

Section 5: Anticipated Solubility Profile

While extensive public data for (4-Aminophenyl)methanol hydrochloride is limited, an expected solubility profile can be constructed based on its chemical nature and data from related compounds like p-aminophenol hydrochloride, which is described as "very soluble in water".

[20]

Table 2: Anticipated Solubility Characteristics of (4-Aminophenyl)methanol Hydrochloride

Solvent/Condition	Expected Solubility	Rationale / Commentary
Aqueous Buffers		
pH 1.2 (0.1 N HCl)	High, but potentially limited by common ion effect	The amine is fully protonated. However, high Cl ⁻ concentration may suppress solubility compared to non-chloride acidic buffers.[3][16]
pH 4.5 (Acetate Buffer)	High	The amine group remains predominantly protonated, well below its expected pKa, favoring high solubility.
pH 6.8 (Phosphate Buffer)	Moderate to Low	As the pH approaches neutrality and the pKa of the amine, the equilibrium shifts towards the less soluble free base, causing precipitation.[13]
Deionized Water	High	As a hydrochloride salt of a small molecule, high water solubility is expected.[20]
Organic Solvents		
Ethanol / Methanol	Soluble	The parent compound is soluble in alcohols, and the salt form is likely to retain this characteristic due to the polar hydroxyl and charged amine groups.[5][7]
DMSO	Very Soluble	DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. The parent compound is known to be very soluble in DMSO.[21][22][23]

Non-polar (e.g., Toluene)

Slightly Soluble / Insoluble

The high polarity and ionic nature of the salt make it incompatible with non-polar solvents.[15][24]

Conclusion

The solubility of (4-Aminophenyl)methanol hydrochloride is a multi-faceted characteristic, defined by the interplay between its ionic salt form, the pH of the medium, and other environmental factors like the presence of common ions. For the drug development professional, a simple solubility value is insufficient. A thorough investigation, grounded in the principles of thermodynamic equilibrium and executed via robust protocols like the shake-flask method, is required. By understanding the "why" behind the experimental observations—from the impact of pH on speciation to the potential for the common ion effect—researchers can build a comprehensive solubility profile that will effectively guide formulation strategies and predict in vivo behavior, ultimately paving the way for a successful development program.

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